2-((1-(cyclohex-3-enecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Overview
Description
2-((1-(cyclohex-3-enecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a cyclohexene moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(cyclohex-3-enecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclohexene moiety. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Cyclohexene Moiety: This step involves the addition of a cyclohexene group to the piperidine ring, often through a Friedel-Crafts alkylation reaction.
N-Methylation: The final step involves the methylation of the amide group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((1-(cyclohex-3-enecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amides or sulfonamides.
Scientific Research Applications
2-((1-(cyclohex-3-enecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(cyclohex-3-enecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring and cyclohexene moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine
- 2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one
- 2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile
Uniqueness
2-((1-(cyclohex-3-enecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group, in particular, differentiates it from other similar compounds, providing unique interactions with biological targets.
Properties
IUPAC Name |
2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-16-14(18)11-22(20,21)13-7-9-17(10-8-13)15(19)12-5-3-2-4-6-12/h2-3,12-13H,4-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSJRCURXKADEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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